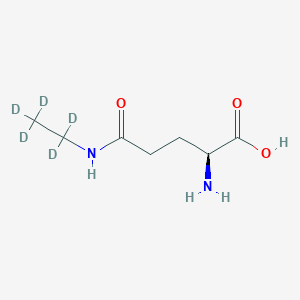
N'-(2-Bromobenzylidene)cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208 g/mol It is a hydrazone derivative, characterized by the presence of a bromobenzylidene group attached to a cyclohexanecarbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and cyclohexanecarbohydrazide in the presence of an appropriate solvent, such as ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound can be purified by recrystallization from ethanol to obtain high-purity crystals .
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acid or base catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while condensation reactions can produce new hydrazone compounds.
Wissenschaftliche Forschungsanwendungen
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. Similarly, its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chlorobenzylidene)cyclohexanecarbohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(2-Methoxybenzylidene)cyclohexanecarbohydrazide: Contains a methoxy group instead of bromine.
N’-(2,4-Dichlorobenzylidene)cyclohexanecarbohydrazide: Contains two chlorine atoms at different positions on the benzylidene group.
The uniqueness of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
477733-34-9 |
|---|---|
Molekularformel |
C14H17BrN2O |
Molekulargewicht |
309.20 g/mol |
IUPAC-Name |
N-[(E)-(2-bromophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17BrN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,17,18)/b16-10+ |
InChI-Schlüssel |
AEPVTHYOLAHUJI-MHWRWJLKSA-N |
Isomerische SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2Br |
Kanonische SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


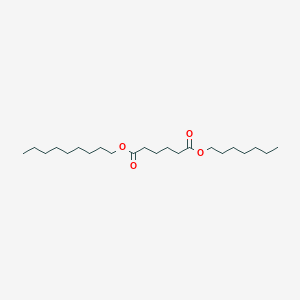
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)
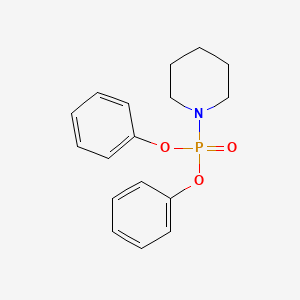



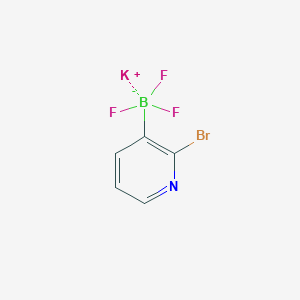
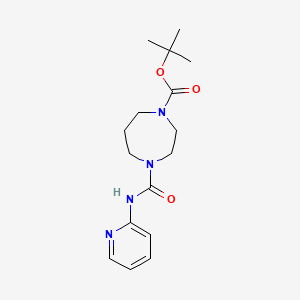
![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
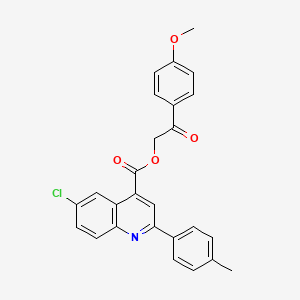
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
